molecular formula C19H19NO5 B5435122 6,7-dimethoxy-2-(3-propoxyphenyl)-4H-3,1-benzoxazin-4-one

6,7-dimethoxy-2-(3-propoxyphenyl)-4H-3,1-benzoxazin-4-one

Cat. No. B5435122
M. Wt: 341.4 g/mol
InChI Key: QGKUHJACZJSMLK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6,7-dimethoxy-2-(3-propoxyphenyl)-4H-3,1-benzoxazin-4-one, also known as DPPB, is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. It is a benzoxazine derivative that has been synthesized using different methods, and its mechanism of action and biochemical and physiological effects have been studied extensively.

Scientific Research Applications

6,7-dimethoxy-2-(3-propoxyphenyl)-4H-3,1-benzoxazin-4-one has been studied for its potential applications in various fields, including medicinal chemistry, material science, and agriculture. In medicinal chemistry, this compound has been shown to have anticancer, anti-inflammatory, and antiviral activities. In material science, this compound has been used to synthesize polymers and as a precursor for the preparation of carbon materials. In agriculture, this compound has been used as a plant growth regulator and as a fungicide.

Mechanism of Action

The mechanism of action of 6,7-dimethoxy-2-(3-propoxyphenyl)-4H-3,1-benzoxazin-4-one is not fully understood, but it is believed to involve the inhibition of certain enzymes and the modulation of signaling pathways. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory prostaglandins. It has also been shown to inhibit the replication of human cytomegalovirus (HCMV) by modulating the activity of viral proteins. In addition, this compound has been shown to modulate the activity of the mitogen-activated protein kinase (MAPK) signaling pathway, which is involved in cell proliferation and differentiation.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects, including the inhibition of COX-2 activity, the modulation of HCMV replication, and the modulation of MAPK signaling pathway activity. In addition, this compound has been shown to induce apoptosis (programmed cell death) in cancer cells and to inhibit the growth of cancer cells in vitro and in vivo. It has also been shown to reduce the production of inflammatory cytokines in lipopolysaccharide-stimulated macrophages.

Advantages and Limitations for Lab Experiments

6,7-dimethoxy-2-(3-propoxyphenyl)-4H-3,1-benzoxazin-4-one has several advantages for lab experiments, including its relatively simple synthesis method and its potential applications in various fields. However, it also has some limitations, including its low solubility in water and its potential toxicity at high concentrations.

Future Directions

There are several future directions for the research of 6,7-dimethoxy-2-(3-propoxyphenyl)-4H-3,1-benzoxazin-4-one, including the optimization of its synthesis method, the identification of its molecular targets, and the development of more potent derivatives. In addition, further studies are needed to investigate the potential applications of this compound in other fields, such as neuroscience and environmental science.

Synthesis Methods

6,7-dimethoxy-2-(3-propoxyphenyl)-4H-3,1-benzoxazin-4-one can be synthesized using different methods, including the reaction of 3-propoxyphenylacetic acid with 2-amino-4,5-dimethoxybenzoic acid, followed by cyclization using phosphorus oxychloride. Another method involves the reaction of 3-propoxyphenylacetic acid with 2-amino-4,5-dimethoxybenzamide, followed by cyclization using polyphosphoric acid. The yield of this compound using these methods ranges from 40-60%.

properties

IUPAC Name

6,7-dimethoxy-2-(3-propoxyphenyl)-3,1-benzoxazin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO5/c1-4-8-24-13-7-5-6-12(9-13)18-20-15-11-17(23-3)16(22-2)10-14(15)19(21)25-18/h5-7,9-11H,4,8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGKUHJACZJSMLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=CC(=C1)C2=NC3=CC(=C(C=C3C(=O)O2)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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